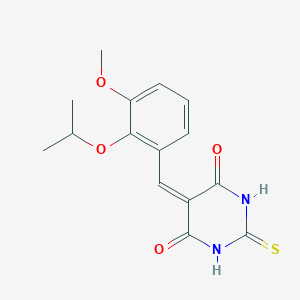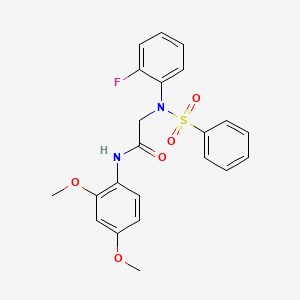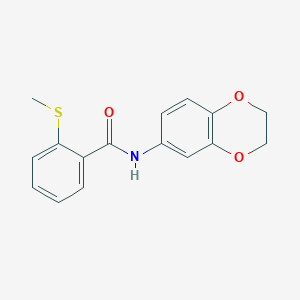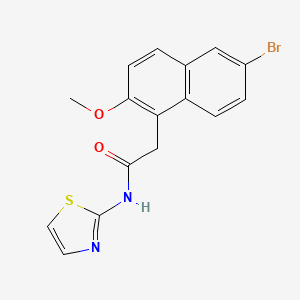
5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool in studying the pathogenesis of Parkinson's disease. In
Applications De Recherche Scientifique
5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. It is commonly used to study the pathogenesis of Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra. 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been used to investigate the role of mitochondrial dysfunction in neurodegenerative diseases and to develop potential therapies for Parkinson's disease.
Mécanisme D'action
5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain. By inhibiting complex I, 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione disrupts the production of ATP, leading to a decrease in energy production and an increase in oxidative stress. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and bradykinesia. Biochemically, 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione causes a decrease in dopamine levels in the striatum and an increase in oxidative stress. Physiologically, 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione leads to the degeneration of dopaminergic neurons in the substantia nigra.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, which closely mimics the pathogenesis of Parkinson's disease. 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also relatively easy to use and can be administered through various routes, including intravenous, intraperitoneal, and subcutaneous injections.
However, there are also limitations to using 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments. One of the main limitations is that it only induces Parkinson's disease-like symptoms and does not fully replicate the disease. Additionally, the dose and administration of 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can greatly affect the results of experiments, and there is a risk of toxicity if not used properly.
Orientations Futures
There are several future directions for the use of 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in scientific research. One direction is to investigate the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Another direction is to develop potential therapies for Parkinson's disease based on the mechanism of action of 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Additionally, there is a need for further research on the optimal dose and administration of 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione to minimize toxicity and ensure consistent results in lab experiments.
Conclusion:
In conclusion, 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, or 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, is a valuable tool in scientific research for studying the pathogenesis of Parkinson's disease. Its ability to selectively destroy dopaminergic neurons in the substantia nigra makes it a unique compound for investigating the role of mitochondrial dysfunction in neurodegenerative diseases. While there are limitations to using 5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments, its future directions hold great promise for advancing our understanding of Parkinson's disease and developing potential therapies.
Méthodes De Synthèse
5-(2-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process that involves the reaction of 2-isopropoxy-3-methoxybenzaldehyde with thiourea followed by cyclization with acetic anhydride. The final product is obtained after purification by recrystallization.
Propriétés
IUPAC Name |
5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8(2)21-12-9(5-4-6-11(12)20-3)7-10-13(18)16-15(22)17-14(10)19/h4-8H,1-3H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRVKXAJWQXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)

![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)




![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)

![3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)